Superior Antioxidant Activity of Monothio-Hydroquinones
Class-level evidence from structurally related (dodecylsulfanyl)methyl-substituted hydroquinone derivatives demonstrates that thioether-functionalized hydroquinones achieve 2.7–6.7 times higher antioxidant activity compared to reference phenolic antioxidants including hydroquinone, BHT, and BHA [1]. The enhanced activity is attributed to intramolecular O-H⋯S hydrogen bonding which favorably modulates reactivity with peroxide radicals. While the target compound bears a shorter ethyl spacer (C2) versus the dodecyl chain (C12), the critical thioether-hydroquinone pharmacophore is conserved, supporting that 2-(1-sulfanylethyl)benzene-1,4-diol belongs to a class of compounds with demonstrably superior radical scavenging capacity compared to unsubstituted hydroquinone.
| Evidence Dimension | Antioxidant activity relative to reference phenolic antioxidants |
|---|---|
| Target Compound Data | Not directly measured for the specific compound; inferred from class |
| Comparator Or Baseline | Hydroquinone, BHT, BHA (reference phenolic antioxidants) |
| Quantified Difference | 2.7–6.7× superior activity for (dodecylsulfanyl)methyl-substituted hydroquinone derivatives |
| Conditions | Peroxide radical reactivity assay; Russian Chemical Bulletin, 2022 |
Why This Matters
Procurement of this thioether-hydroquinone hybrid may enable lower effective concentrations and reduced additive loading in antioxidant formulations compared to conventional hydroquinone.
- [1] Emelyanova, I. A., et al. (2022). Synthesis and antioxidant properties of (dodecylsulfanyl)methyl derivatives of hydroquinone. Russian Chemical Bulletin, 71(10), 2199-2206. View Source
